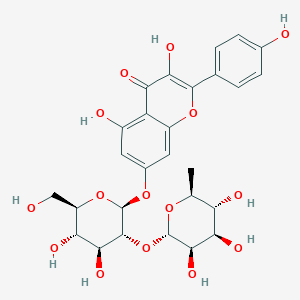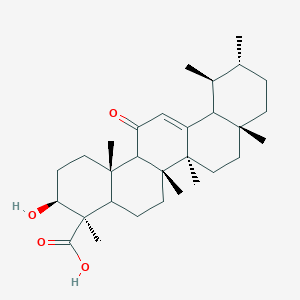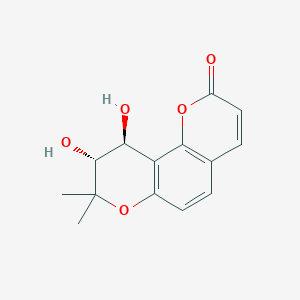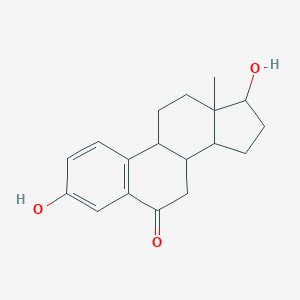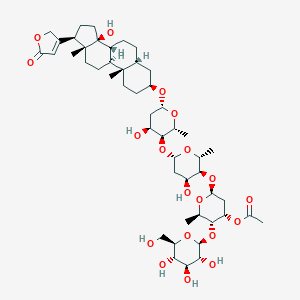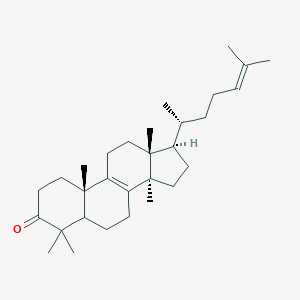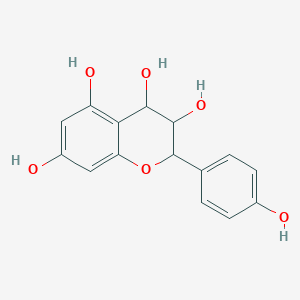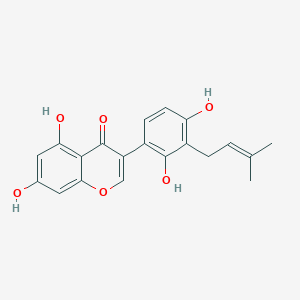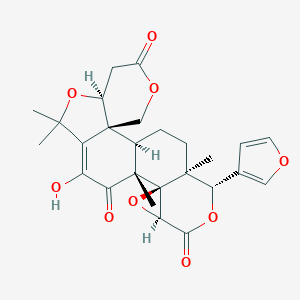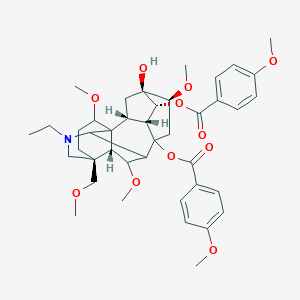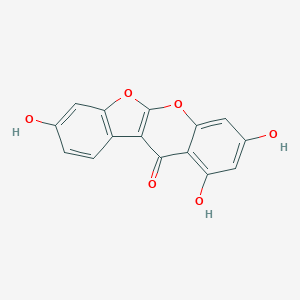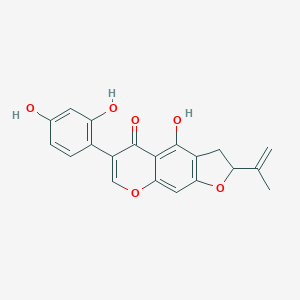
Lupinisoflavone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lupinisoflavone A (Lup A) is a naturally occurring isoflavone, which is found in the seeds of Lupinus albus L. plant. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Due to its potential therapeutic properties, Lup A has attracted significant attention from researchers in recent years.
Applications De Recherche Scientifique
Isoflavonoid Composition and Potential Biological Activities
- Isoflavonoids in Lupinus albus Roots : Lupinisoflavones, including Lupinisoflavone A, have been identified in white lupin roots. These compounds have unique structural features, such as dihydrofurano-isoflavone and pyrano-isoflavone structures, which may have implications for their biological activities (Tahara et al., 1989).
Antifungal Properties
- Fungitoxic Activities : Research indicates that Lupinisoflavones, including Lupinisoflavone A, exhibit fungitoxic properties. This suggests a potential application in plant protection or antifungal therapies (Tahara et al., 1984).
Plant-Soil Interactions
- Role in Plant-Soil Microbe Interactions : Studies have shown that Lupinisoflavones can be present in root exudates, indicating their potential role in plant-soil microbe interactions, possibly affecting nutrient uptake or plant defense mechanisms (Wojtaszek et al., 1993).
Stereochemical Analysis
- Stereochemical Studies : Research on the stereochemistry of dihydrofurano-isoflavones like Lupinisoflavone A has been conducted, which is crucial for understanding their biological activity and potential pharmaceutical applications (Tahara et al., 1987).
Antifungal Agent Role
- Pre-infectional Antifungal Agent : Evidence suggests that Lupinisoflavone A and related isoflavones may act as pre-infectional resistance factors in plants, contributing to natural plant defense mechanisms against fungal infections (Harborne et al., 1976).
Biochemical Pathways and Metabolism
- Biochemical Pathways in Plants : Further investigations have revealed the presence of various isoflavonoids, including Lupinisoflavone A, in lupin roots. This helps in understanding the complex biochemical pathways and metabolism of isoflavonoids in plants (Tahara et al., 1990).
Mycorrhizal Fungi Inhibition
- Inhibitory Effect on Mycorrhizal Fungi : Lupinisoflavone A and related compounds have been shown to inhibit the development of hyphal structures in mycorrhizal fungi, which could be significant in understanding plant-microbe interactions (Akiyama et al., 2010).
Isoflavone Modification by Fungi
- Fungal Metabolism of Isoflavones : Research has shown that fungi can modify isoflavones like Lupinisoflavone A, which could have implications for both plant pathology and the development of fungal-resistant plant varieties (Tahara et al., 1985).
Propriétés
Numéro CAS |
93373-45-6 |
|---|---|
Nom du produit |
Lupinisoflavone A |
Formule moléculaire |
C20H16O6 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
6-(2,4-dihydroxyphenyl)-4-hydroxy-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H16O6/c1-9(2)15-6-12-16(26-15)7-17-18(19(12)23)20(24)13(8-25-17)11-4-3-10(21)5-14(11)22/h3-5,7-8,15,21-23H,1,6H2,2H3 |
Clé InChI |
DOGAHANJPKBCGB-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O |
SMILES canonique |
CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O |
melting_point |
189-191°C |
Description physique |
Solid |
Synonymes |
(+)-Lupinisoflavone A; (+)-6-(2,4-Dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



